molecular formula C19H18F2N4O4 B13366166 1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13366166
M. Wt: 404.4 g/mol
InChI Key: CPXZSZCOEKJOGH-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting with the preparation of the core triazole ring One common method is the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogenated precursors, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the difluoromethoxy and dimethoxyphenyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(trifluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
  • 1-[4-(methoxy)phenyl]-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Uniqueness

1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical and biological properties compared to its analogs. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C19H18F2N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C19H18F2N4O4/c1-11-22-17(18(26)23-12-4-9-15(27-2)16(10-12)28-3)24-25(11)13-5-7-14(8-6-13)29-19(20)21/h4-10,19H,1-3H3,(H,23,26)

InChI Key

CPXZSZCOEKJOGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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